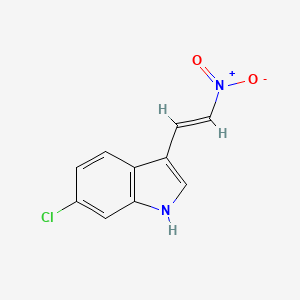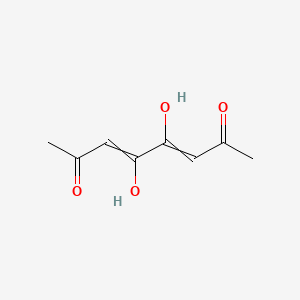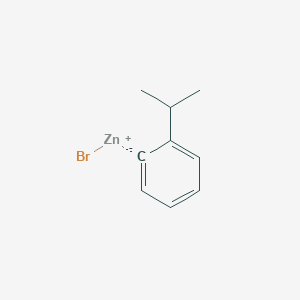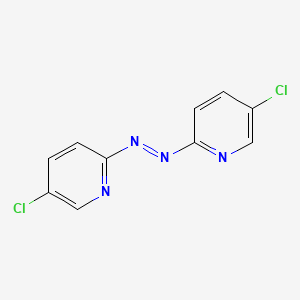
6-Chloro-3-(2-nitrovinyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy , and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, stability, reactivity, and spectroscopic properties .Wissenschaftliche Forschungsanwendungen
6-Cl-3-NV-1H-Indole has a wide range of potential scientific research applications. It has been used in biochemical and physiological studies to study the effects of various compounds on cells and tissues. It has also been used in drug synthesis and chemical synthesis, as it can be used to produce a variety of compounds. In addition, 6-Cl-3-NV-1H-Indole has been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungals.
Wirkmechanismus
6-Cl-3-NV-1H-Indole has a unique mechanism of action. It is able to interact with a variety of compounds, including proteins, enzymes, and receptors. It is able to bind to these compounds and modify their activity, which can have a wide range of effects on the body. For example, 6-Cl-3-NV-1H-Indole can be used to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
6-Cl-3-NV-1H-Indole has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical processes. It has also been shown to interact with certain proteins and receptors, which can lead to changes in the activity of certain cells and tissues. In addition, 6-Cl-3-NV-1H-Indole has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in certain medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
6-Cl-3-NV-1H-Indole has several advantages and limitations for use in lab experiments. One of the main advantages is that it is a highly versatile compound that can be used in a variety of ways. It is also relatively easy to synthesize, making it a cost-effective option for research. However, 6-Cl-3-NV-1H-Indole is not without its limitations. It is a highly reactive compound, which can lead to unexpected results in certain experiments. In addition, it is not soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
6-Cl-3-NV-1H-Indole has a wide range of potential future applications. It could be used in the development of new drugs, as it has been shown to have a wide range of biochemical and physiological effects. It could also be used in the development of new chemical synthesis methods, as it is a highly versatile compound that can be used to synthesize a variety of compounds. In addition, 6-Cl-3-NV-1H-Indole could be used in the development of new medical treatments, as it has been shown to have anti-inflammatory and antioxidant effects. Finally, 6-Cl-3-NV-1H-Indole could be used in the development of new laboratory techniques, as it is relatively easy to synthesize and use in experiments.
Synthesemethoden
6-Cl-3-NV-1H-Indole can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-nitrovinyl chloride with 6-chlorobenzaldehyde in the presence of a base. This reaction yields 6-Cl-3-NV-1H-Indole as a product. Other methods, such as the reaction of 2-nitrovinyl chloride with 6-chlorobenzaldehyde in the presence of an acid, can also be used to synthesize 6-Cl-3-NV-1H-Indole.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-3-[(E)-2-nitroethenyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSOAMODRCFPIG-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330184.png)



![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%](/img/structure/B6330200.png)




